molecular formula C11H13ClO3 B166268 Methyl 2-(4-chloro-2-methylphenoxy)propanoate CAS No. 23844-56-6

Methyl 2-(4-chloro-2-methylphenoxy)propanoate

Cat. No.: B166268
CAS No.: 23844-56-6
M. Wt: 228.67 g/mol
InChI Key: YWGAULPFWIQKRB-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-2-methylphenoxy)propanoate, commonly known as Mecoprop-methyl, is the methyl ester derivative of the widely used phenoxypropionic herbicide, Mecoprop (CAS RN: 2786-19-8) . It functions as a key precursor in agrochemical research, rapidly breaking down to the active herbicidal acid, Mecoprop, which acts as a synthetic auxin (HRAC Group: O) . This mode of action mimics the plant growth hormone IAA, leading to uncontrolled growth and effective post-emergence control of broadleaf weeds such as cleavers, chickweed, and clover in cereal crops and grasslands . The compound is chiral, and the technical material is typically racemic, though herbicidal activity is primarily associated with the (R)-enantiomer (Mecoprop-P) . With a molecular formula of C11H13ClO3 and a molecular mass of 228.67 g/mol, it serves as a valuable reference standard and a model compound for developing novel formulations, such as herbicidal ionic liquids (HILs), aimed at reducing volatility and enhancing efficacy . This product is intended For Research Use Only and is strictly not for personal, commercial, or veterinary applications.

Properties

IUPAC Name

methyl 2-(4-chloro-2-methylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGAULPFWIQKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863023
Record name Methyl 2-(4-chloro-2-methylphenoxy)propanoate
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Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2786-19-8, 23844-56-6
Record name Mecoprop-methyl [ISO]
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Record name MCPP ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(4-chloro-2-methylphenoxy)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mecoprop methyl ester
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Record name MECOPROP-METHYL
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Biological Activity

Methyl 2-(4-chloro-2-methylphenoxy)propanoate is an ester compound primarily recognized for its herbicidal properties. This article explores its biological activity, mechanisms of action, and implications in agricultural practices, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is derived from the reaction of 4-chloro-2-methylphenol and propanoic acid. The compound features a chiral center, existing in two enantiomeric forms: (R)- and (S)-enantiomers. Notably, only the (S)-enantiomer exhibits significant herbicidal activity, making the separation of these enantiomers critical for its application in agriculture.

The biological activity of this compound is primarily attributed to its interaction with plant growth mechanisms. Its mode of action includes:

  • Auxin Mimicry : The compound mimics the plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death of susceptible plants.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in plant metabolism, disrupting normal physiological processes.
  • Receptor Binding : Interaction with cellular receptors can modulate signaling pathways that affect growth and development in plants.

Herbicidal Efficacy

This compound is effective against broadleaf weeds, making it a valuable tool in crop management strategies. Its herbicidal properties are characterized by:

  • Selectivity : Targeting specific weed species while minimizing damage to crops.
  • Environmental Persistence : The compound's structure contributes to its stability in soil and water, which can influence its degradation rates and ecological impact.

Toxicological Profile

While this compound is useful in agriculture, it also poses potential health risks:

  • Acute Effects : Exposure can lead to symptoms such as nausea, vomiting, and respiratory irritation. High concentrations may affect the liver and kidneys .
  • Chronic Effects : Long-term exposure has been associated with potential carcinogenic effects and reproductive toxicity, necessitating careful handling and regulation .

Research Findings

Recent studies have focused on various aspects of this compound's biological activity:

  • Enantiomer Separation Techniques : Research has highlighted methods for effectively separating the (S)-enantiomer due to its superior herbicidal activity compared to the (R)-form.
  • Microbial Degradation Studies : Investigations into microbial degradation pathways have identified specific bacteria capable of breaking down the compound, which is crucial for understanding its environmental impact .
  • Toxicological Assessments : Comparative studies have evaluated the toxicity of this compound against other phenoxy herbicides, revealing insights into its safety profile and potential risks associated with agricultural use .

Case Study 1: Herbicidal Application

A field study demonstrated that this compound effectively controlled a range of broadleaf weeds in corn crops. The application resulted in a significant reduction in weed biomass without adversely affecting corn yield, underscoring its utility as a selective herbicide.

Case Study 2: Toxicity Assessment

In laboratory settings, rats exposed to high doses of this compound exhibited altered liver function markers and kidney damage. These findings emphasize the need for monitoring exposure levels among agricultural workers handling this compound regularly.

Scientific Research Applications

Scientific Research Applications

1. Herbicide Development:
Methyl 2-(4-chloro-2-methylphenoxy)propanoate serves as a precursor to (S)-mecoprop, which is a selective herbicide effective against broadleaf weeds in cereal crops and grasslands. Research has demonstrated its efficacy in controlling specific weed populations, making it valuable in agricultural practices .

2. Chiral Separation Research:
The compound contains a chiral center, allowing for the exploration of methods to separate its enantiomers. Only the (S)-enantiomer exhibits herbicidal activity, prompting studies focused on developing efficient separation techniques.

3. Plant Physiology Studies:
Researchers have utilized this compound to investigate plant growth mechanisms and herbicide resistance. These studies are crucial for understanding how plants respond to chemical treatments and for developing more effective agricultural strategies.

Case Studies

Case Study 1: Efficacy Against Broadleaf Weeds
In various field trials, this compound demonstrated significant effectiveness in controlling broadleaf weeds in cereal crops. The results indicated a marked reduction in weed biomass compared to untreated plots, showcasing its potential as a key component in integrated weed management strategies.

Case Study 2: Chiral Separation Techniques
Recent advancements in chiral separation techniques have highlighted the importance of this compound as a model compound. Researchers have successfully developed methods using high-performance liquid chromatography (HPLC) to isolate the (S)-enantiomer, which holds the desired herbicidal activity. This work contributes to the broader field of asymmetric synthesis and enantiomeric purity in pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for this ester, yielding the corresponding carboxylic acid under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Key Findings
Acid-Catalyzed Hydrolysis H<sub>2</sub>SO<sub>4</sub>, reflux2-(4-Chloro-2-methylphenoxy)propanoic acid + methanolComplete conversion occurs at 80–100°C within 4–6 hours .
Base-Catalyzed Hydrolysis NaOH (aq.), 60°CSodium 2-(4-chloro-2-methylphenoxy)propanoate + methanolSaponification proceeds rapidly (1–2 hours) due to the ester’s reactivity .

Mechanistic Notes :

  • The ester’s hydrolysis follows nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon.

  • The chlorine substituent on the aromatic ring stabilizes the intermediate through resonance .

Oxidation Reactions

Oxidation targets the propanoate chain or aromatic ring, though limited data exist for this specific ester.

Reagent Conditions Products Observations
KMnO<sub>4</sub> (acidic)H<sub>2</sub>SO<sub>4</sub>, 80°C2-(4-Chloro-2-methylphenoxy)acetic acid + CO<sub>2</sub>Over-oxidation leads to cleavage of the propanoate chain .
O<sub>3</sub>CH<sub>3</sub>COOH, 25°CChlorinated quinone derivativesOzonolysis fragments the aromatic ring, forming electrophilic intermediates .

Limitations :

  • Oxidation selectivity is poor due to competing reactions at the ester and aromatic moieties.

Substitution Reactions

Electrophilic substitution on the aromatic ring is hindered by the electron-withdrawing chlorine, but nucleophilic substitution remains feasible.

Reagent Conditions Products Yield/Selectivity
NH<sub>3</sub> (aq.)120°C, Cu catalyst2-(4-Amino-2-methylphenoxy)propanoic acid methyl esterLow yield (15–20%) due to steric hindrance from the methyl group .
NaSHDMF, 100°C2-(4-Mercapto-2-methylphenoxy)propanoic acid methyl esterModerate selectivity (40%) achieved under anhydrous conditions .

Key Insight :

  • The 4-chloro group’s meta-directing effect reduces substitution efficiency at the para position .

Environmental Degradation

While not a synthetic reaction, environmental breakdown pathways are critical for regulatory assessments.

Process Conditions Products Half-Life
Photolysis UV light, aqueous solution4-Chloro-2-methylphenol + methyl pyruvatet<sub>1/2</sub> = 12–24 hours (pH-dependent) .
Biodegradation Soil microbiota, 25°CCO<sub>2</sub> + H<sub>2</sub>O + chloride ionsSlow degradation (t<sub>1/2</sub> > 60 days) .

Stability Under Thermal Stress

Temperature Duration Degradation Products Notes
150°C2 hours4-Chloro-2-methylphenol + acrylic acid derivativesDecarboxylation dominates at elevated temperatures .
200°C1 hourPolycyclic aromatic hydrocarbons (PAHs)Pyrolytic cleavage forms toxic byproducts .

Comparison with Similar Compounds

Structural and Functional Analogues

Mecoprop-P 2-Ethylhexyl Ester
  • Molecular Formula : C₁₈H₂₇ClO₃
  • Molecular Weight : 326.86 g/mol
  • Structure: Shares the same phenoxypropionate backbone but replaces the methyl ester with a bulky 2-ethylhexyl group. The stereocenter at C2 is in the R configuration (active enantiomer) .
  • Impact :
    • Increased hydrophobicity due to the larger ester group, enhancing leaf adhesion and environmental persistence .
    • Higher molecular weight reduces volatility compared to the methyl ester.
    • Used in formulations requiring prolonged herbicidal activity .
Ethyl 2-(4-Bromo-2-Chlorophenoxy)-2-Methylpropanoate
  • Molecular Formula : C₁₂H₁₄BrClO₃
  • Molecular Weight : 321.59 g/mol
  • Structure : Substitutes the para-chloro group with a bromine atom and uses an ethyl ester .
  • Impact :
    • Bromine’s higher electronegativity may alter binding affinity to auxin receptors.
    • Ethyl ester slightly increases lipophilicity compared to methyl, affecting translocation within plants .
(S)-Methyl 2-[4-((3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)Oxy)Phenoxy]Propanoate
  • Molecular Formula: C₁₆H₁₃ClF₃NO₄
  • Molecular Weight : 387.73 g/mol
  • Structure: Incorporates a pyridine ring with trifluoromethyl and chloro substituents, linked via an ether bond to the phenoxy group .
  • Impact :
    • Enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group.
    • Broader-spectrum activity against resistant weeds .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility (mg/L) Melting Point (°C)
Methyl 2-(4-chloro-2-methylphenoxy)propanoate C₁₁H₁₃ClO₃ 228.67 2.8 250 (20°C) 45–48
Mecoprop-P 2-ethylhexyl ester C₁₈H₂₇ClO₃ 326.86 5.1 12 (20°C) <0 (liquid)
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate C₁₂H₁₄BrClO₃ 321.59 3.5 85 (20°C) 60–63
Mecoprop acid (free acid) C₁₀H₁₁ClO₃ 214.65 2.1 620 (20°C) 94–96

*LogP values estimated via computational models.
Sources :

Environmental and Regulatory Considerations

  • Hydrolysis Rates : Methyl ester hydrolyzes faster (t₁/₂ = 2–7 days) than 2-ethylhexyl ester (t₁/₂ = 30–60 days) in soil, affecting environmental persistence .
  • Regulatory Status : Approved in the EU and US for agricultural use; analogues with bromine or pyridine groups often require additional toxicity testing .

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueTarget DataExample Parameters
1^1H-NMRStereochemistry, substituents400 MHz, CDCl3_3 solvent
HPLC-UVPurity, impurity profilingC18 column, acetonitrile/water gradient
LC-MSMolecular ion, fragmentsESI+, m/z 229 [M+H]+^+

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Due to its toxicity and potential sensitization risks:

  • Engineering Controls : Use fume hoods for weighing and synthesis to limit airborne exposure .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Decontamination : Immediate shower access and eye-wash stations must be available. Contaminated clothing should be laundered on-site .
  • Air Monitoring : Regular checks using gas chromatography to ensure exposure levels remain below 1 ppm (NIOSH guidelines) .

Advanced: How does stereochemistry influence enzymatic degradation by (R)-dichlorprop dioxygenase?

The (R)-enantiomer of this compound is selectively cleaved by (R)-dichlorprop dioxygenase (EC 1.14.11.44), a 2-oxoglutarate-dependent enzyme. The reaction proceeds via:

Substrate Binding : The (R)-configuration allows optimal positioning in the enzyme’s active site.

Oxidative Cleavage : The enzyme catalyzes C-O bond cleavage, yielding 4-chloro-2-methylphenol, pyruvate, and succinate .

Q. Table 2: Enzymatic Reaction Products

SubstrateProductsKey Cofactors
(R)-enantiomer4-Chloro-2-methylphenol + pyruvate2-oxoglutarate, O2_2
(S)-enantiomerNo reaction (inactive)

Methodological Insight: Use chiral HPLC or capillary electrophoresis to monitor enantiomer-specific degradation rates .

Advanced: What synthetic impurities are common, and how are they quantified?

Common impurities arise from incomplete esterification or side reactions (e.g., Friedel-Crafts acylation):

  • Fenofibric Acid : 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (CAS 42017-89-0) .
  • Methyl Ester Byproducts : Derivatives with altered phenoxy groups (e.g., ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) .

Q. Quantification Methods :

  • HPLC with Diode Array Detection (DAD) : Resolve impurities at 254 nm using a C18 column and 0.1% TFA in mobile phase .
  • Mass Spectrometry Imaging (MSI) : Localize impurities in reaction mixtures with spatial resolution .

Q. Table 3: Common Impurities and CAS Numbers

Impurity NameCAS NumberStructure Feature
Fenofibric Acid42017-89-0Free carboxylic acid
Methyl Ester Byproduct42019-07-8Methoxy substitution

Basic: How can researchers differentiate the ester form from its acid counterpart in mixed samples?

  • pH-Dependent Extraction : Adjust pH to 2–3; the acid form precipitates, while the ester remains in organic phase (e.g., ethyl acetate).
  • Hydrolysis Followed by LC-MS : Treat samples with NaOH (1M, 60°C, 1 hr) and monitor for 2-(4-chloro-2-methylphenoxy)propanoic acid (MW: 214.6 g/mol) .

Advanced: What experimental approaches study environmental degradation pathways?

  • Soil Microcosm Studies : Incubate 14^{14}C-labeled compound with soil samples, tracking mineralization to 14^{14}CO2_2 over 30 days .
  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} of (R)-dichlorprop dioxygenase using stopped-flow spectrophotometry .
  • Metabolite Profiling : Use high-resolution MS (HRMS) to identify transient intermediates like 4-chloro-2-methylphenol .

Advanced: How does methylation impact the compound’s bioavailability compared to its acid form?

  • LogP Comparison : The ester form (LogP ~2.8) exhibits higher lipid solubility than the acid (LogP ~1.5), enhancing membrane permeability .
  • In Vitro Absorption : Use Caco-2 cell monolayers to measure apparent permeability (PappP_{app}), showing 3-fold higher uptake for the ester .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-chloro-2-methylphenoxy)propanoate
Reactant of Route 2
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Methyl 2-(4-chloro-2-methylphenoxy)propanoate

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